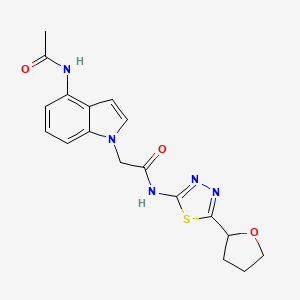![molecular formula C23H26N4O3 B10983163 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(piperidin-1-yl)phenyl]propanamide](/img/structure/B10983163.png)
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(piperidin-1-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(piperidin-1-yl)phenyl]propanamide: is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 383.41 g/mol
CAS Number: Not specified in the available information.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions. Common types of reactions include:
Oxidation: Oxidative processes that modify functional groups.
Reduction: Reduction reactions that alter the compound’s structure.
Substitution: Substitution reactions where functional groups are replaced.
Condensation: Formation of amide bonds.
Reagents and conditions used in these reactions would depend on the specific reaction type. Major products formed would vary accordingly.
Scientific Research Applications
This compound finds applications in several fields:
Medicine: Investigate its potential as a drug candidate (e.g., antianxiety, anticonvulsant, or sedative properties).
Chemistry: Explore its reactivity and interactions with other molecules.
Biology: Study its effects on biological systems (e.g., receptors, enzymes).
Industry: Assess its use in pharmaceuticals or materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with molecular targets (e.g., receptors, enzymes) or modulation of cellular pathways. Detailed studies are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Unfortunately, specific similar compounds are not mentioned in the available information. Further research could identify related molecules for comparison.
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(3-piperidin-1-ylphenyl)propanamide |
InChI |
InChI=1S/C23H26N4O3/c28-21(24-16-7-6-8-17(15-16)27-13-4-1-5-14-27)12-11-20-23(30)25-19-10-3-2-9-18(19)22(29)26-20/h2-3,6-10,15,20H,1,4-5,11-14H2,(H,24,28)(H,25,30)(H,26,29) |
InChI Key |
QQNYVTQJAYECNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10983083.png)


![1H-indol-3-yl{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10983107.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10983111.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10983112.png)
![3-(4-Methoxyphenyl)-5-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B10983126.png)
![N-[2-(dimethylsulfamoyl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B10983132.png)
![N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10983137.png)
![N-(1H-benzimidazol-2-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10983142.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B10983150.png)
![Methyl 4-({[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzoate](/img/structure/B10983151.png)

